molecular formula C8H6Cl2O2 B2808030 2,6-Dichloro-4-methoxybenzaldehyde CAS No. 82772-93-8

2,6-Dichloro-4-methoxybenzaldehyde

Cat. No. B2808030
CAS RN: 82772-93-8
M. Wt: 205.03
InChI Key: VOYUCTPCAWSYTF-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 . It is a solid substance that is stored under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2,6-Dichloro-4-methoxybenzaldehyde is 1S/C8H6Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

2,6-Dichloro-4-methoxybenzaldehyde is a white powder that is stored under an inert gas (nitrogen or Argon) at 2-8°C . It has a molecular weight of 205.04 .

Scientific Research Applications

Chemical Reactions and Properties

  • Reactivity Studies : Research on similar compounds like 2,6-dimethyl-4-methoxybenzaldehyde demonstrates interesting chemical behaviors, such as forming isomeric ethers rather than expected products, indicating a potential area of study for the reactivity of 2,6-Dichloro-4-methoxybenzaldehyde in various chemical reactions (Kamikawa, Nakatani, & Kubota, 1968).

Spectroscopy and Structure Analysis

  • Structural Analysis through Spectroscopy : Studies on structurally similar compounds, such as 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, show the utility of spectroscopic techniques in elucidating the structural details of such compounds, which can be applied to 2,6-Dichloro-4-methoxybenzaldehyde (Özay et al., 2013).

Applications in Organic Synthesis

  • Use in Solid Phase Organic Synthesis : Derivatives of benzaldehyde, such as 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been explored for their use as linkers in solid-phase organic synthesis. This suggests potential applications for 2,6-Dichloro-4-methoxybenzaldehyde in similar contexts (Swayze, 1997).

Vibrational Analysis and Force Constants

  • Vibrational Analysis : The study of substituted phenols, including compounds like 3-chloro-4-hydroxy-5-methoxybenzaldehyde, highlights the application of vibrational analysis and the transferability of valence force constants, which can be relevant for analyzing 2,6-Dichloro-4-methoxybenzaldehyde (Rao & Rao, 2002).

Gas-Liquid Chromatographic Analyses

  • Chromatographic Separation Techniques : Research on chlorinated 4-hydroxybenzaldehydes, including 2,6-dichloro-4-methoxybenzaldehyde, provides insights into their separation using gas-liquid chromatography, an important technique for purity assessment and compound characterization (Korhonen & Knuutinen, 1984).

Synthesis and Computational Studies

  • Synthesis and Computational Modeling : The synthesis of benzothiazole derivatives, including reactions with 4-methoxybenzaldehyde, and subsequent computational studies provide a framework for understanding the molecular structure and behavior of similar compounds, potentially applicable to 2,6-Dichloro-4-methoxybenzaldehyde (Arslan & Algül, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Mode of Action

It is known that benzaldehyde derivatives can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of its molecular targets.

Biochemical Pathways

Benzaldehyde derivatives are known to react at the benzylic position, which could potentially affect various biochemical pathways .

Pharmacokinetics

Its lipophilicity and water solubility suggest that it may have high gastrointestinal absorption and could be bbb permeant . These properties could impact its bioavailability and distribution within the body.

Action Environment

It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

properties

IUPAC Name

2,6-dichloro-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYUCTPCAWSYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82772-93-8
Record name 2,6-Dichloro-4-methoxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Combine 2,6-dichloro-4-hydroxy-benzaldehyde (120 g, 628.24 mmol) and potassium carbonate (173.65 g, 1256.5 mmol) in 900 mL dimethylformamide and treat with iodomethane (107 g, 753.9 mmol). Stir the reaction at room temperature for 3 hours. Filter off solids and pour into 6 L of water. Filter solids, wash several times with water, air dry and dissolve in ethyl acetate. Wash with water, followed by brine and then dry over sodium sulfate. Filter and concentrate under vacuum to ˜100 mL volume, at which point, solids start to crash out. Filter then concentrate down the filtrate to yield a second crop. Wash with hexane, combine all solids and vacuum dry to yield 112.3 g of off-white, solid: 1H NMR (400 MHz, CDCl3) δ 10.41 (s, 1H), 6.90 (s, 2H), 3.87 (s, 3H).
Quantity
120 g
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reactant
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173.65 g
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107 g
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900 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2,6-dichloro-4-hydroxybenzaldehyde (225 mg, 1.18 mmol) in DMF (2.0 mL) was added potassium carbonate (0.81 g, 5.9 mmol) and methyl iodide (1.47 mL, 23.6 mmol). The resulting mixture was heated at 80° C. for 3 h. Reaction was diluted with water and ethyl acetate. The organic layer was separated and dried over Na2SO4, filtered and concentrated. The residue was purified by flash chromatography (20% ethyl acetate/hex) to give the desired product as a white solid (210 mg, 87%). LCMS for C8H7Cl2O2(M+H)+: m/z=205.
Quantity
225 mg
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reactant
Reaction Step One
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0.81 g
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reactant
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1.47 mL
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reactant
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2 mL
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Yield
87%

Synthesis routes and methods III

Procedure details

A suspension of (2,6-dichloro-4-methoxy-phenyl)-methanol (5.69 g, 27.49 mmol) and MnO2 (15 g) in benzene (100 mL) was stirred at reflux, utilizing a Dean-Stark trap, overnight. The suspension was cooled to room temperature, filtered through Celite, and the solvent was removed by evaporation to yield 4.69 g (83%) of crude white solid. An analytical sample was obtained by recrystallization from methanol to yield white needle crystals: mp 104-106° C.; 1H NMR (DMSO-d6): δ 3.90 (3H, s), 7.21 (2H, s), 10.29 (1H, s); MS (EI) m/z 204/206/218 (M+−).
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5.69 g
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reactant
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100 mL
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solvent
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15 g
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